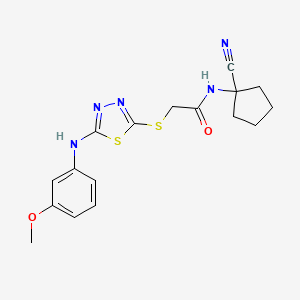

N-(1-Cyanocyclopentyl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclopentyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S2/c1-24-13-6-4-5-12(9-13)19-15-21-22-16(26-15)25-10-14(23)20-17(11-18)7-2-3-8-17/h4-6,9H,2-3,7-8,10H2,1H3,(H,19,21)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJDTXLTJCNPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclopentyl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl group.

Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

Coupling reactions: The final step involves coupling the cyanocyclopentyl intermediate with the thiadiazole derivative and the methoxyanilino group using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyanilino group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the cyanocyclopentyl group, converting the nitrile to an amine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry:

Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalysis: It may be used as a ligand in catalytic reactions.

Biology and Medicine:

Pharmacological Studies: Due to its structural features, the compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Drug Development: It can be a lead compound for the development of new therapeutic agents.

Industry:

Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and methoxyanilino group may play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole and thiazole derivatives are extensively studied for their biological activities. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 3-methoxyphenylamino group in the target compound may enhance binding to MAO enzymes due to electron-donating methoxy groups, similar to MAO-inhibitory thiazole derivatives . Thioacetamide bridges (as in the target compound and compound 4y) improve solubility and membrane permeability compared to non-thiolated analogs . Cyanocyclopentyl vs.

Activity Trends :

- Anticancer activity (e.g., compound 4y) correlates with dual thiadiazole rings and electron-withdrawing groups (e.g., p-tolyl), enhancing cytotoxicity .

- MAO inhibition (e.g., dichlorophenyl-thiazole derivatives) is linked to aromatic and halogenated substituents , which stabilize enzyme-ligand interactions .

Physicochemical Properties

Research Findings and Implications

MAO Inhibition Potential: Structural analogs with cyclopentyl-acetamide cores (e.g., compound 4g) exhibit MAO-B inhibition (IC₅₀ <10 µM), suggesting the target compound may share this activity .

Synthetic Challenges: The cyanocyclopentyl group requires precise reduction and coupling steps, as seen in nickel Raney-mediated reactions . Thiadiazole-thioacetamide formation demands careful control of reaction conditions to avoid disulfide byproducts .

Q & A

Q. What are the optimal synthetic routes for N-(1-Cyanocyclopentyl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core, followed by sequential functionalization. Key steps include:

- Thiadiazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ as a catalyst) .

- Acylation : Coupling the thiadiazole intermediate with a cyanocyclopentyl group via nucleophilic substitution or amidation .

- Thioether linkage : Reaction with 2-mercaptoacetamide derivatives to introduce the thioacetamide moiety .

Critical parameters include temperature (70–90°C), solvent choice (DMF or DMSO for polar intermediates), and reaction time (3–6 hours). Purification via recrystallization or chromatography is essential for >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies the cyanocyclopentyl group (δ ~1.5–2.5 ppm for cyclopentyl protons; δ ~120 ppm for nitrile carbon) and the 3-methoxyphenyl moiety (δ ~3.8 ppm for OCH₃; aromatic protons at δ ~6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ~415–420 Da) and fragmentation patterns indicative of thiadiazole and thioether bonds .

- IR Spectroscopy : Detects characteristic bands for C≡N (~2240 cm⁻¹), amide C=O (~1650 cm⁻¹), and S–S/C–S bonds (~600–700 cm⁻¹) .

Q. How does the compound’s solubility and stability impact experimental design in biological assays?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or ethanol (1–5 mg/mL). Stock solutions in DMSO should be stored at –20°C to prevent degradation .

- Stability : Degrades under prolonged UV exposure or high pH (>8). Use amber vials and neutral buffers (pH 6–7.5) for in vitro assays .

Advanced Research Questions

Q. How can molecular docking and biochemical assays elucidate the mechanism of action of this compound in cancer models?

- Methodological Answer :

- Target Identification : Screen against kinase libraries (e.g., EGFR, VEGFR) using computational docking (AutoDock Vina) to prioritize targets based on binding affinity (ΔG < –8 kcal/mol) .

- Validation : Perform ATP-competitive kinase inhibition assays (IC₅₀ determination) and apoptosis assays (Annexin V/PI staining) to confirm caspase-3/7 activation .

- Contradiction Resolution : If conflicting activity data arise (e.g., varying IC₅₀ across studies), validate purity via HPLC and test metabolite interference using LC-MS .

Q. What strategies can resolve discrepancies in reported biological activities between analogs with substituent variations (e.g., 3-methoxyphenyl vs. 4-fluorophenyl)?

- Methodological Answer :

- SAR Analysis : Compare logP, polar surface area, and steric effects of substituents using QSAR models. For example, 3-methoxyphenyl may enhance membrane permeability vs. 4-fluorophenyl’s electron-withdrawing effects .

- Experimental Validation : Synthesize analogs with controlled substituent changes and test in parallel assays (e.g., antimicrobial disk diffusion or MTT cytotoxicity) under identical conditions .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile while retaining bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve aqueous solubility and reduce hepatic clearance .

- Metabolic Stability : Assess CYP450 metabolism using liver microsomes. Replace labile groups (e.g., methoxy) with bioisosteres (e.g., trifluoromethoxy) .

- In Vivo Testing : Monitor plasma half-life (t₁/₂) and bioavailability in rodent models after oral/intravenous administration .

Comparative Analysis

Q. How does this compound compare structurally and functionally to other thiadiazole derivatives in anticancer research?

- Methodological Answer :

- Structural Comparison :

| Compound | Key Structural Features | Reported Activity |

|---|---|---|

| Target Compound | Cyanocyclopentyl, 3-methoxyphenyl, thioacetamide | Caspase-mediated apoptosis |

| 5-Amino-1,3,4-thiadiazole | Free amino group at C5 | EGFR inhibition (IC₅₀ = 1.2 µM) |

| N-Cyclopentyl analogs | Cyclopentane instead of cyanocyclopentyl | Reduced blood-brain barrier penetration |

- Functional Insights : The cyanocyclopentyl group enhances lipophilicity, potentially improving tumor tissue penetration vs. non-cyano analogs .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles. Avoid skin contact due to potential irritancy .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., H₂S during thiadiazole synthesis) .

- Waste Disposal : Neutralize acidic residues (e.g., POCl₃) with 5% NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.